2-amino-N-decyl-acetamide
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Overview
Description
2-amino-N-decyl-acetamide is an organic compound with the molecular formula C12H26N2O It is a derivative of acetamide, where the hydrogen atom of the amide group is replaced by a decyl group, and an amino group is attached to the second carbon of the acetamide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-decyl-acetamide can be achieved through several methods. One common approach involves the reaction of decylamine with chloroacetamide under basic conditions. The reaction proceeds via nucleophilic substitution, where the amino group of decylamine attacks the carbonyl carbon of chloroacetamide, resulting in the formation of this compound.
Another method involves the cyanoacetylation of decylamine, followed by hydrolysis and reduction steps to yield the desired compound. This method is advantageous due to its high yield and relatively mild reaction conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH. The use of continuous flow reactors and automated systems ensures consistent product quality and efficient production .
Chemical Reactions Analysis
Types of Reactions
2-amino-N-decyl-acetamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carbonyl group can be reduced to form corresponding amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include nitroso and nitro derivatives, secondary and tertiary amines, and various substituted acetamides .
Scientific Research Applications
2-amino-N-decyl-acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including heterocyclic compounds and polymers.
Biology: It serves as a precursor for the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used in the production of surfactants, lubricants, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-amino-N-decyl-acetamide involves its interaction with specific molecular targets and pathways. In biological systems, it can interact with enzymes and receptors, modulating their activity and leading to various physiological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent .
Comparison with Similar Compounds
Similar Compounds
- 2-amino-N-methyl-acetamide
- 2-amino-N-ethyl-acetamide
- 2-amino-N-propyl-acetamide
Uniqueness
Compared to its analogs, 2-amino-N-decyl-acetamide has a longer alkyl chain, which can influence its solubility, hydrophobicity, and biological activity. This unique structural feature makes it particularly suitable for applications requiring enhanced membrane permeability and interaction with hydrophobic environments .
Properties
CAS No. |
228857-65-6 |
---|---|
Molecular Formula |
C12H26N2O |
Molecular Weight |
214.35 g/mol |
IUPAC Name |
2-amino-N-decylacetamide |
InChI |
InChI=1S/C12H26N2O/c1-2-3-4-5-6-7-8-9-10-14-12(15)11-13/h2-11,13H2,1H3,(H,14,15) |
InChI Key |
OJAVJENYLIGUPN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCNC(=O)CN |
Origin of Product |
United States |
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